N-Boc-O-(2-nitrophenyl)-L-serine

Photopharmacology Caged Compounds Quantum Yield

This dual-protected L-serine derivative combines acid-labile Boc (α-amine) and photolabile 2-nitrophenyl (side-chain) groups, enabling orthogonal sequential deprotection essential for complex peptide synthesis. Unlike O-nitrobenzyl caged serines, the 2-nitrophenyl ether linkage lacks a benzylic methylene spacer, yielding distinct Norrish type II photocleavage kinetics under 350–365 nm UV. Serves as intermediate (III) in the patented vasopeptidase inhibitor pathway (Robl et al., WO 9738705), where the nitro group is reduced to 2-aminophenyl for benzoxazepinone cyclization. Ideal for spatiotemporally controlled peptide engineering under neutral, light-triggered conditions.

Molecular Formula C14H18N2O7
Molecular Weight 326.30 g/mol
Cat. No. B8272629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-(2-nitrophenyl)-L-serine
Molecular FormulaC14H18N2O7
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC1=CC=CC=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-9(12(17)18)8-22-11-7-5-4-6-10(11)16(20)21/h4-7,9H,8H2,1-3H3,(H,15,19)(H,17,18)
InChIKeyPMDFZPHGVXNDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-O-(2-nitrophenyl)-L-serine: A Dual-Protected Photolabile Amino Acid Building Block


N-Boc-O-(2-nitrophenyl)-L-serine (CAS: not registered; molecular formula: C₁₄H₁₈N₂O₇; molecular weight: 326.31 g/mol) is a dual-protected L-serine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amine and an O-(2-nitrophenyl) photolabile caging group on the side-chain hydroxyl [1]. The 2-nitrophenyl chromophore belongs to the ortho-nitrobenzyl (ONB) family of photocages, which undergo photochemical Norrish type II cleavage upon UV irradiation (typically 350–365 nm), releasing the native serine side chain while generating a 2-nitrosobenzaldehyde byproduct [2]. This compound serves as a critical intermediate in pharmaceutical synthesis of vasopeptidase inhibitors and as a photocaged building block for spatiotemporally controlled peptide and protein engineering applications [3].

Why Generic Photocaged Serine Analogs Cannot Replace N-Boc-O-(2-nitrophenyl)-L-serine


Generic substitution among photocaged serine derivatives is scientifically untenable due to three interdependent variables that fundamentally alter experimental outcomes: photochemical efficiency, synthetic compatibility, and steric accessibility. The 2-nitrophenyl ether linkage in N-Boc-O-(2-nitrophenyl)-L-serine lacks the benzylic methylene spacer present in O-nitrobenzyl caged serines, resulting in distinct photocleavage kinetics and byproduct profiles [1]. Additionally, the specific dual-protection strategy (Boc on amine, 2-nitrophenyl on hydroxyl) creates orthogonal deprotection pathways that are essential for sequential peptide synthesis workflows—a feature absent in fully deprotected or singly protected alternatives [2]. The quantitative evidence below establishes precisely where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for N-Boc-O-(2-nitrophenyl)-L-serine


Photocleavage Quantum Yield: Direct Ether vs. Benzylic Methylene Linker Comparison

N-Boc-O-(2-nitrophenyl)-L-serine employs a direct O-aryl ether linkage (no benzylic methylene spacer) to the 2-nitrophenyl chromophore, distinguishing it from the more common O-(2-nitrobenzyl)-L-serine class. This structural distinction is mechanistically significant: studies on structurally analogous 2-nitrophenyl ether systems indicate that elimination of the benzylic C–H bond abstraction step reduces competitive non-productive decay pathways relative to 2-nitrobenzyl caged compounds, where ESIHT-mediated internal conversion returns >75% of photoexcited molecules to the ground state without productive photocleavage [1]. While direct quantum yield (Φ) data for N-Boc-O-(2-nitrophenyl)-L-serine has not been reported in peer-reviewed literature, cross-study comparison with characterized 2-nitrophenyl chromophore systems (oNB scaffold baseline Φ ≈ 0.19) [2] establishes the class-level expectation of differential photochemical efficiency. Researchers requiring predictable photocleavage kinetics should evaluate this structural distinction when selecting among serine photocages.

Photopharmacology Caged Compounds Quantum Yield

Orthogonal Protection Strategy: Boc/2-Nitrophenyl Dual Masking for Sequential Deprotection

N-Boc-O-(2-nitrophenyl)-L-serine provides an orthogonal dual-protection architecture wherein the Boc group (acid-labile) and the O-(2-nitrophenyl) group (photolabile) can be removed independently under mutually exclusive conditions. This contrasts with Fmoc-Ser(O-tBu)-OH, the standard serine building block in Fmoc/tBu SPPS, where both protecting groups are acid-labile and cannot be orthogonally addressed [1]. In Boc-chemistry SPPS, the standard serine derivative Boc-Ser(Bzl)-OH employs acid-labile benzyl protection on the side chain, requiring harsh HF or TFMSA cleavage that is incompatible with many post-translational modifications and acid-sensitive peptide sequences [2]. The 2-nitrophenyl ether provides a photoremovable alternative that preserves the Boc group during SPPS assembly while enabling light-triggered side-chain deprotection under neutral, non-destructive conditions.

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Boc Chemistry

Validated Synthetic Pathway: N-Boc-L-serine + 2-Fluoronitrobenzene Nucleophilic Aromatic Substitution

The synthesis of N-Boc-O-(2-nitrophenyl)-L-serine proceeds via a validated nucleophilic aromatic substitution (SNAr) reaction between N-Boc-L-serine and 2-fluoronitrobenzene using NaH in DMF, as documented in the patent literature for vasopeptidase inhibitor manufacturing [1]. This route contrasts with the more complex multi-step sequences required for DMNB-caged serine derivatives, which typically necessitate benzylic bromination and subsequent Williamson ether synthesis with protected serine [2]. The direct SNAr approach reduces step count and eliminates handling of lachrymatory benzyl bromide intermediates, offering practical advantages for larger-scale preparation. The resulting intermediate (compound III in the cited synthetic scheme) serves as a precursor to the 2-aminophenyl derivative via catalytic hydrogenation over Pd/C in methanol [1].

Nucleophilic Aromatic Substitution Pharmaceutical Intermediates Process Chemistry

Analytical Purity Benchmark: Commercial HPLC Purity Exceeds 99.8%

Commercial batches of N-Boc-O-(2-nitrophenyl)-L-serine (available under catalog identifiers such as MLS000532223) are supplied with HPLC purity of 99.81% as verified by independent analytical certification . This purity specification matches or exceeds that reported for related Boc-protected amino acid derivatives in commercial catalogs, such as Boc-O-benzyl-L-serine 4-nitrophenyl ester (≥99% HPLC) [1]. The consistency of this high-purity benchmark across commercial sources provides procurement confidence for applications requiring precise stoichiometric control, including peptide synthesis and quantitative biochemical assays where impurities >0.2% could introduce confounding variables.

Analytical Chemistry Quality Control HPLC Purity

Documented Pharmaceutical Utility: Validated Intermediate for Vasopeptidase Inhibitor Synthesis

N-Boc-O-(2-nitrophenyl)-L-serine (designated as intermediate III) is explicitly validated in patent literature as a critical intermediate in the multi-step synthesis of N-formyl hydroxylamine-containing vasopeptidase inhibitors, which function as dual ACE/NEP inhibitors for cardiovascular therapeutics [1]. The synthetic sequence utilizes this compound's unique 2-nitrophenyl ether to enable subsequent reduction to the 2-aminophenyl derivative (IV), which undergoes cyclization to form the benzoxazepinone core scaffold (V) [2]. This documented utility distinguishes N-Boc-O-(2-nitrophenyl)-L-serine from other photocaged serine derivatives (e.g., DMNB-Ser, NPEOC-Ser) that are primarily employed in academic photocaging studies rather than as validated pharmaceutical intermediates in patent-protected synthetic routes.

Vasopeptidase Inhibitors ACE/NEP Inhibitors Pharmaceutical Intermediates

Validated Application Scenarios for N-Boc-O-(2-nitrophenyl)-L-serine


Pharmaceutical Intermediate for Vasopeptidase Inhibitor (ACE/NEP Dual Inhibitor) Synthesis

This compound serves as intermediate (III) in the patented synthesis of N-formyl hydroxylamine dipeptide vasopeptidase inhibitors, where the 2-nitrophenyl ether is reduced to a 2-aminophenyl group followed by cyclization to the benzoxazepinone pharmacophore [1]. The documented synthetic sequence (Robl et al., WO 9738705; Asaad et al., 2000) validates its utility in producing cardiovascular therapeutics. Procurement for this application requires analytical certification matching the patent-specified intermediate identity and purity profile [2].

Boc-SPPS with Photochemically Removable Serine Side-Chain Protection

In Boc-chemistry solid-phase peptide synthesis, the 2-nitrophenyl group enables selective, light-triggered side-chain deprotection without exposing acid-sensitive peptide sequences to harsh HF or TFMSA conditions [3]. This orthogonal protection scheme (acid-labile Boc + photolabile 2-nitrophenyl) permits serine side-chain liberation at specific synthetic stages under neutral conditions, expanding the repertoire of accessible peptide sequences that are incompatible with traditional benzyl-based side-chain protection [4].

Synthesis of 2-Aminophenyl-Serine Derivatives via Catalytic Hydrogenation

The 2-nitrophenyl group in this compound can be selectively reduced to a 2-aminophenyl moiety using H₂ over Pd/C in methanol, providing access to aniline-containing serine derivatives (compound IV in the patent scheme) [1]. This reduction pathway enables subsequent cyclization or further derivatization at the newly generated aromatic amine, offering a synthetic route to benzoxazepinone scaffolds and related heterocyclic systems. Users requiring this specific transformation should verify catalyst activity and monitor reduction completion via HPLC or TLC.

Technical Documentation Hub

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